4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

GAT-1 Inhibitor GABA Transporter Neuroscience

This biphenyl derivative is a >200-fold selective GAT-1 inhibitor, making it essential for dissecting GABAergic neurotransmission without confounding peripheral effects. The para-amino group is critical for target engagement, while the meta-carboxylic acid is vital for potency—SAR studies show a 10-fold loss in inhibitory activity upon its removal. As an HCl salt, it offers superior aqueous solubility for reliable in vitro assays. It also serves as a key building block for novel antiviral agents targeting HPV E2 protein. Do not substitute with generic biphenyl analogs, as positional isomers exhibit altered LogP, hydrogen-bonding, and target selectivity profiles, compromising data reproducibility.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
Cat. No. B12080934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H11NO2.ClH/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16;/h1-8H,14H2,(H,15,16);1H
InChIKeyIDSTZXQULFFYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride: A Biphenyl Scaffold with Defined GABA Transporter Selectivity and Antiviral Application


4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a biphenyl derivative featuring an amino group at the 4'-position and a carboxylic acid moiety at the 3-position of the biphenyl core. This compound, with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol , serves as a building block in medicinal chemistry, particularly for the synthesis of antiviral agents and as a selective inhibitor of the GABA transporter 1 (GAT-1) . The hydrochloride salt form enhances its aqueous solubility and facilitates handling for in vitro biological assays .

Why Substituting 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride for a Generic Biphenyl Analog Can Invalidate Your Results


Substitution with a generic biphenyl analog is not feasible due to the specific substitution pattern of this compound, which dictates its biological activity and physical properties. The para-amino group is essential for engaging specific molecular targets like the GAT-1 transporter , while the meta-carboxylic acid is critical for potency; SAR studies indicate that removal of the carboxylic acid group results in a 10-fold loss of inhibitory activity [1]. Furthermore, altering the position of the amino group to the 3'-position or changing the carboxylic acid to the 4-position creates compounds with different LogP values, hydrogen-bonding capabilities, and target selectivity , .

Quantitative Differentiation of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride: A Guide for Scientific Selection


4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride as a Selective GAT-1 Inhibitor vs. Broad-Spectrum GABA Uptake Inhibitors

The target compound demonstrates potent and selective inhibition of the GABA transporter 1 (GAT-1) over other GABA transporters (GAT-2, GAT-3). In vitro studies show an IC50 of 0.26 μM against human GAT-1 and 1.2 μM against rat GAT-1 . This selectivity is contrasted with the broad-spectrum GABA uptake inhibitor SKF89976A hydrochloride, which inhibits GAT-1, GAT-2, and GAT-3 with IC50 values of 0.28 μM, 137.34 μM, and 202.8 μM, respectively . The >200-fold selectivity of the target compound for GAT-1 over GAT-2 and GAT-3 is a key differentiator.

GAT-1 Inhibitor GABA Transporter Neuroscience

Structural Basis for Potency: The 4'-Amino-3-Carboxy Configuration

The specific arrangement of the amino and carboxylic acid groups on the biphenyl scaffold is essential for activity. Structure-activity relationship (SAR) studies on related 4-amino-3'-carboxybiphenyl compounds demonstrate that substitution at the 2-position can increase inhibitory potency, while the complete removal of the carboxylic acid group results in a 10-fold loss of activity [1]. This highlights the non-interchangeable nature of the 4'-amino-3-carboxylic acid configuration present in the target compound.

Structure-Activity Relationship SAR Medicinal Chemistry

Hydrochloride Salt Form: Enhanced Solubility and Handling vs. Free Base

The hydrochloride salt form provides a significant advantage in terms of aqueous solubility and ease of handling for in vitro experiments. While quantitative solubility data for the hydrochloride salt is not widely published, the free base 4-aminobiphenyl is known to have low aqueous solubility, which the salt form improves . This is a practical differentiation from non-salt analogs.

Solubility Formulation Physicochemical Property

Optimal Application Scenarios for 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride in Research and Development


Neuroscience Research: Elucidating the Role of Neuronal GABA Transporter (GAT-1)

This compound is best utilized as a pharmacological tool to selectively inhibit GAT-1 in vitro and ex vivo. Its >200-fold selectivity over other GABA transporters makes it ideal for dissecting the specific contribution of GAT-1 to GABAergic neurotransmission, synaptic plasticity, and neurological disease models without confounding effects on peripheral GABA uptake systems , .

Medicinal Chemistry: A Privileged Scaffold for Antiviral Drug Design

The biphenyl core with precisely positioned amino and carboxylic acid functionalities is a valuable building block for synthesizing novel antiviral agents . The established SAR indicating a 10-fold potency loss upon carboxylic acid removal underscores the need for this specific substitution pattern in generating active leads against targets like HPV E2 protein , [1].

Bioanalytical Chemistry: Development of Chromatographic Methods for Biphenyl Derivatives

The compound can serve as a reference standard for developing and validating HPLC methods for the separation and quantification of amino- and carboxy-substituted biphenyl derivatives. Its unique retention characteristics can be used to benchmark method selectivity and system suitability .

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